Cetirizine Ethyl Ester

Catalog No.
S783885
CAS No.
246870-46-2
M.F
C23H29ClN2O3
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetirizine Ethyl Ester

CAS Number

246870-46-2

Product Name

Cetirizine Ethyl Ester

IUPAC Name

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3

InChI Key

ASHQTVRYHSZGQY-UHFFFAOYSA-N

SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Ethyl Ester; [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Ethyl Ester; USP Cetrizine Related Compound A;

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

The exact mass of the compound Cetirizine Ethyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cetirizine ethyl ester (CAS 246870-46-2) is a highly lipophilic, non-zwitterionic derivative of the second-generation antihistamine cetirizine. In industrial and analytical procurement, it serves two critical functions: as a late-stage synthetic intermediate that undergoes controlled alkaline hydrolysis to yield cetirizine API, and as the designated USP Related Compound A for chromatographic purity profiling. Unlike the highly polar parent drug, the ethyl ester masks the terminal carboxylic acid, fundamentally altering its solubility, membrane permeability, and reverse-phase retention behavior. This makes it an indispensable material for both API manufacturers requiring a stable, purifiable penultimate intermediate, and analytical laboratories conducting regulatory compliance testing .

Substituting cetirizine ethyl ester with alternative esters (such as methyl or tert-butyl) or utilizing crude reaction mixtures introduces severe analytical and synthetic liabilities. In regulatory quality control, pharmacopeial methods mandate the use of the exact ethyl ester (USP Related Compound A) to calculate relative retention times (RRT) and validate method resolution; a methyl ester analog will shift the retention time, failing system suitability criteria. In bulk synthesis, the ethyl ester provides an optimal balance of steric protection during the upstream N-alkylation of the piperazine ring and lability during the final deprotection step. Bulkier esters resist mild hydrolysis, requiring harsh conditions that degrade the benzhydryl core, while the free acid itself cannot be efficiently alkylated without severe side reactions .

Chromatographic Resolution for Regulatory Compliance

As a designated impurity standard, cetirizine ethyl ester must be completely resolved from the active pharmaceutical ingredient during quality control. Due to the masking of the carboxylic acid, the ester exhibits significantly higher lipophilicity, resulting in a delayed elution profile on standard C18 reverse-phase columns. It typically demonstrates a relative retention time (RRT) of approximately 1.8 to 2.2 compared to the cetirizine peak, ensuring baseline resolution (Rs > 2.0) .

Evidence DimensionReverse-Phase HPLC Relative Retention Time (RRT)
Target Compound DataCetirizine Ethyl Ester (RRT ~1.8 - 2.2)
Comparator Or BaselineCetirizine API (RRT = 1.0)
Quantified DifferenceΔRRT > 0.8, ensuring complete baseline separation
ConditionsStandard pharmacopeial reverse-phase HPLC conditions (C18 column, acidic aqueous/organic mobile phase)

Procurement of this exact standard is legally and technically required to pass system suitability tests for cetirizine API batch release.

Synthetic Efficiency in Penultimate API Manufacturing

In the industrial synthesis of cetirizine, utilizing the ethyl ester as the penultimate isolable intermediate provides superior overall yields compared to direct oxidation routes from hydroxyzine. The ethyl ester undergoes rapid alkaline hydrolysis (typically using NaOH or KOH in aqueous ethanol) to yield the free acid with conversion rates exceeding 95%. In contrast, direct catalytic oxidation of hydroxyzine often suffers from over-oxidation or incomplete conversion, capping isolated yields at 70-85% and requiring extensive recrystallization [1].

Evidence DimensionFinal Step Conversion Yield
Target Compound DataCetirizine Ethyl Ester (Base-catalyzed hydrolysis: >95% yield)
Comparator Or BaselineHydroxyzine (Direct catalytic oxidation: 70-85% yield)
Quantified Difference10-25% higher final-step yield with fewer degradation byproducts
ConditionsAqueous alkaline hydrolysis vs. Pd/C catalytic oxidation

Allows API manufacturers to isolate a highly pure intermediate, streamlining the final production step and minimizing costly downstream purification.

Lipophilicity Shift for Prodrug and Formulation Research

The esterification of cetirizine fundamentally shifts the molecule from a zwitterion at physiological pH to a neutral, highly lipophilic compound. While cetirizine exhibits a relatively low partition coefficient (LogP ~1.5) which restricts its passive transdermal or intracellular permeability, the ethyl ester demonstrates a calculated LogP in the range of 3.5 to 4.0. This significant increase in lipophilicity makes the ester a prime candidate for prodrug formulations designed to enhance topical absorption before undergoing enzymatic cleavage by tissue esterases [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataCetirizine Ethyl Ester (LogP ~3.5 - 4.0)
Comparator Or BaselineCetirizine API (LogP ~1.5)
Quantified Difference~2.0 - 2.5 log unit increase in lipophilicity
ConditionsPhysiological pH (7.4) modeling

Provides formulation scientists with a lipophilic alternative for developing transdermal or alternative-delivery prodrug systems.

Pharmacopeial Quality Control and Batch Release

As USP Related Compound A, this ester is strictly required for the HPLC profiling of cetirizine hydrochloride API. Analytical laboratories must procure this specific compound to calibrate chromatographic systems, determine relative retention times, and quantify unreacted precursor limits to ensure compliance with international regulatory monographs.

Bulk API Manufacturing and Process Scale-Up

In industrial synthesis, cetirizine ethyl ester is procured or generated in situ as the preferred penultimate intermediate. Its stability allows for rigorous purification (e.g., via chromatography or crystallization) before a final, high-yield alkaline hydrolysis step, ensuring the resulting cetirizine API meets stringent purity requirements without complex downstream processing [1].

Topical and Transdermal Prodrug Development

Due to its significantly higher lipophilicity compared to the zwitterionic parent drug, the ethyl ester is utilized in pharmaceutical R&D as a prodrug candidate. It is specifically selected for studies evaluating enhanced skin permeation in topical anti-allergic formulations, where tissue esterases subsequently convert it back to the active cetirizine molecule [2].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 04-14-2024

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